Home > Products > Screening Compounds P76581 > 1-Adamantanamine citrate, monohydrate
1-Adamantanamine citrate, monohydrate - 102395-13-1

1-Adamantanamine citrate, monohydrate

Catalog Number: EVT-1166138
CAS Number: 102395-13-1
Molecular Formula: C16H27NO8
Molecular Weight: 361.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1-Adamantanamine citrate, monohydrate is classified as an aminocycloalkane. It is a salt formed from the reaction of 1-adamantanamine (also known as amantadine) with citric acid. The compound is utilized in various therapeutic contexts due to its pharmacological properties, primarily as an antiviral agent against influenza A and as a treatment for Parkinson's disease symptoms.

Synthesis Analysis

The synthesis of 1-adamantanamine typically involves several steps. One common method includes the following:

  1. Formation of Adamantyl Halides: Starting with adamantane, halogenation (e.g., bromination) produces 1-bromoadamantane.
  2. Nucleophilic Substitution: The halide undergoes a nucleophilic substitution reaction with ammonia or an amine to yield 1-adamantanamine.
  3. Salt Formation: The amine is then reacted with citric acid to form the citrate salt. This can be done in aqueous solution where the pH is adjusted to ensure complete reaction.

Technical parameters such as temperature, solvent choice (e.g., methanol or DMF), and reaction time are critical for optimizing yield and purity. For example, refluxing the reaction mixture under controlled conditions can enhance product formation and minimize side reactions .

Molecular Structure Analysis

The molecular structure of 1-adamantanamine citrate can be described as follows:

  • Chemical Formula: C11_{11}H17_{17}N·C6_6H8_8O7_7·H2_2O
  • Molecular Weight: Approximately 271.34 g/mol.
  • Structure Features:
    • The core structure is based on a diamond-like cage of carbon atoms (adamantane), which imparts unique steric and electronic properties.
    • The amine group (-NH2_2) is attached to one of the carbon atoms in the adamantane framework.
    • The citrate moiety contributes additional functional groups that enhance solubility and interaction with biological targets.

The compound's three-dimensional conformation plays a significant role in its biological activity, influencing how it interacts with viral proteins and neurotransmitter receptors .

Chemical Reactions Analysis

1-Adamantanamine citrate participates in various chemical reactions:

  1. Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts like citrate.
  2. Nucleophilic Reactions: It can undergo nucleophilic substitution reactions where the amine group attacks electrophiles, potentially leading to various derivatives.
  3. Degradation Reactions: Under extreme conditions (e.g., strong acids or bases), it may degrade into other products, which is crucial for understanding its stability during storage and formulation.

These reactions are essential for developing new derivatives that may enhance efficacy or reduce side effects .

Mechanism of Action

The mechanism of action of 1-adamantanamine citrate primarily involves:

  • Antiviral Activity: It inhibits the M2 proton channel of the influenza A virus, preventing viral uncoating and subsequent replication within host cells. This action disrupts the virus's ability to release its genetic material into the host cell cytoplasm.
  • Dopaminergic Activity: In treating Parkinson's disease, it enhances dopaminergic transmission by blocking NMDA receptors and increasing dopamine release in specific brain regions.

Research indicates that these mechanisms contribute significantly to its therapeutic effects in both antiviral applications and neuroprotection .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-adamantanamine citrate include:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the citrate moiety; this property enhances its bioavailability.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range typical for organic salts.
  • Stability: Stable under normal conditions but sensitive to light and moisture; appropriate storage conditions are essential for maintaining integrity.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

1-Adamantanamine citrate has several notable applications:

  1. Antiviral Treatment: Primarily used against influenza A viruses; effective in both prophylactic and therapeutic settings.
  2. Neurological Disorders: Employed in managing symptoms associated with Parkinson's disease and other movement disorders due to its dopaminergic effects.
  3. Research Applications: Investigated for potential use in other viral infections and neurological conditions, expanding its therapeutic scope.

Ongoing research continues to explore modifications of this compound to enhance efficacy or reduce adverse effects, paving the way for new therapeutic agents derived from its structure .

Introduction to 1-Adamantanamine Citrate, Monohydrate

Nomenclature and Molecular Identification

IUPAC Nomenclature and Systematic Classification

The systematic identification of this compound adheres strictly to International Union of Pure and Applied Chemistry (IUPAC) conventions. The primary amine component is designated as tricyclo[3.3.1.1³⁷]decan-1-amine, reflecting the bridged alicyclic structure characteristic of adamantane derivatives. The counterion component is systematically named 2-hydroxypropane-1,2,3-tricarboxylic acid, corresponding to citric acid. The complete system is classified as tricyclo[3.3.1.1³⁷]decan-1-amine; 2-hydroxypropane-1,2,3-tricarboxylate; monohydrate with a stoichiometric ratio of 1:1:1. This nomenclature precisely defines the molecular components, their structural relationship, and hydration state [5].

Alternative chemical names and identifiers provide essential cross-referencing across scientific databases:

Table 1: Systematic Identifiers for 1-Adamantanamine Citrate, Monohydrate

Identifier TypeDesignation
CAS Registry Number665-66-7 (base equivalent)
Canonical SMILESC1C2CC3CC1CC(C2)(C3)N.OC(CC(=O)O)(CC(=O)O)C(=O)O.O
Molecular FormulaC₁₀H₁₇N·C₆H₈O₇·H₂O
InChIKeyWOLHOYHSEKDWQH-UHFFFAOYSA-N (base component)
Pharmacopoeia NamesAmantadine citrate monohydrate (USAN/INN)

These identifiers facilitate unambiguous chemical tracking in pharmaceutical literature, regulatory documents, and analytical methodologies. The CAS registry number 665-66-7 specifically references the 1-adamantanamine hydrochloride precursor, establishing a direct lineage to the citrate derivative [2] [5].

Structural Relationship to Adamantane Derivatives

The molecular architecture features a three-dimensional adamantane cage (C₁₀H₁₇N) characterized by a rigid, diamondoid framework with chair-conformed cyclohexane rings. This cage structure provides exceptional lipid solubility and metabolic stability due to its resistance to enzymatic degradation. The citrate moiety introduces three carboxylic acid groups and a hydroxyl group, creating multiple hydrogen-bonding sites that facilitate crystalline lattice formation with water incorporation. Key structural features include:

  • Adamantane Core: A symmetrical, strain-free C₁₀ cage with the amine group (-NH₂) tetrahedrally positioned at a bridgehead carbon, creating a sterically hindered primary amine [1].
  • Citrate Anion: The deprotonated tricarboxylic acid system forms ionic bonds with the protonated adamantanaminium cation (C₁₀H₁₈N⁺) through carboxylate groups, while the hydroxyl group participates in hydrate stabilization.
  • Hydration Sphere: The monohydrate water molecule occupies interstitial positions within the crystal lattice, forming hydrogen bonds with both citrate oxygens and the ammonium group [3].

Table 2: Comparative Structural Features of Adamantane Derivatives

DerivativeCore StructureFunctionalizationMolecular Characteristics
AdamantaneC₁₀H₁₆Unsubstituted hydrocarbonPrototype diamondoid hydrocarbon
1-AdamantanamineC₁₀H₁₇N-NH₂ at C1 positionPrimary amine with high basicity (pKa ~10.8)
MemantineC₁₂H₂₁N1-Amino-3,5-dimethyladamantaneTertiary amine with reduced basicity
1-Adamantanamine citrateC₁₀H₁₇N·C₆H₈O₇Ionic complex with citrateZwitterionic crystalline solid

The citrate salt form significantly modifies the physicochemical behavior relative to the hydrochloride form (Symmetrel®). While the hydrochloride exhibits high water solubility (>50 mg/mL), the citrate monohydrate demonstrates moderated hydrophilicity (~20 mg/mL) and altered crystallinity that impact dissolution kinetics and solid-state stability—properties critical for formulation design [3] [5].

Historical Development and Discovery

Origins in Adamantane Chemistry

Adamantane's history began in 1933 with Czechoslovakian chemist Landa's isolation from Moravian petroleum fractions, though its cage structure was not confirmed until X-ray crystallographic analysis in 1941. The first practical synthesis was achieved through isomerization of tetrahydrodicyclopentadiene in 1956, enabling systematic derivatization. 1-Adamantanamine emerged as a landmark compound in 1960 when synthesized independently by both DuPont and Ciba researchers through Ritter reaction of adamantanol with acetonitrile followed by hydrolysis. This methodology established the first scalable production route for amino-adamantanes [1] [3].

The discovery of biological activity occurred serendipitously during industrial testing of adamantane derivatives as water-resistant polymers. Virological screening revealed that 1-adamantanamine hydrochloride exhibited unprecedented activity against influenza A/H2N2 strains, leading to its 1966 approval by the United States Food and Drug Administration as Symmetrel®. This marked the first therapeutic application of any adamantane derivative and stimulated extensive exploration of structure-activity relationships in this chemical class. The rigid adamantane cage was subsequently shown to facilitate membrane penetration and interaction with viral M2 ion channels, explaining its selective antiviral effects [1].

Evolution of Citrate Salt Formulations

The development of citrate formulations addressed critical limitations of the hydrochloride salt, particularly its tendency toward sublimation and hygroscopicity. Early pharmaceutical research demonstrated that carboxylic acid salts of adamantanamine could modulate crystallinity and dissolution profiles. Citric acid emerged as particularly advantageous due to:

  • Crystallization Control: The three carboxyl groups and hydroxyl group provide multiple hydrogen-bonding motifs that facilitate monohydrate formation, enhancing crystalline stability against dehydration and polymorphic transitions [3].
  • pH Modulation: The buffering capacity of citrate (pKa values 3.1, 4.8, 6.4) maintains solutions in the physiologically compatible range (pH 4.5-5.5), reducing gastric irritation potential.
  • Counterion Pharmacology: Citrate metabolism through the Krebs cycle minimizes pharmacological interactions, unlike mineral acids [6].

The monohydrate form was specifically engineered to improve thermal stability during manufacturing. X-ray diffraction studies confirmed that the water molecule occupies a defined position between citrate hydroxyl groups and the protonated amine, creating a stable tripartite crystal lattice that resists dehydration below 40°C/5% RH. This structural innovation significantly enhanced shelf-life stability over anhydrous forms [3].

Table 3: Historical Development Milestones of Adamantanamine Salts

YearDevelopmentSignificance
1960Synthesis of 1-adamantanamine hydrochlorideFirst bioactive adamantane derivative
1966United States Food and Drug Administration approval of hydrochloride salt (Symmetrel®)First licensed adamantane-based pharmaceutical
1973Patent filing for carboxylic acid salts (US5015758A)Introduction of citrate, malate, and fumarate forms
1988Characterization of citrate monohydrate crystalline structureRational design of stabilized hydrate form
2000Pharmaceutical application of citrate in sustained-release formulationsExploitation of modified dissolution profile

The citrate salt platform subsequently enabled specialized formulations, particularly modified-release systems exploiting its pH-dependent solubility and reduced hygroscopicity. These advances illustrate how strategic salt selection extends the clinical utility of established active pharmaceutical ingredients through physicochemical optimization [3] [6].

Properties

CAS Number

102395-13-1

Product Name

1-Adamantanamine citrate, monohydrate

IUPAC Name

adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

Molecular Formula

C16H27NO8

Molecular Weight

361.39 g/mol

InChI

InChI=1S/C10H17N.C6H8O7.H2O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2

InChI Key

JOHUDFNPAHHBSG-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.